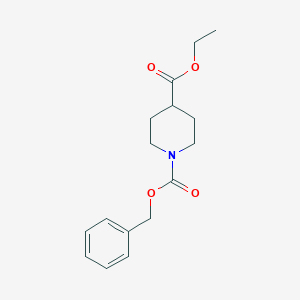

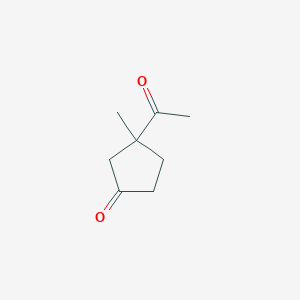

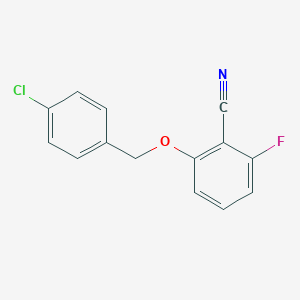

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde, often involves multi-component reactions (MCRs) or one-pot synthesis approaches. These methods allow for the efficient and rapid generation of quinoline compounds under mild conditions. For example, a series of tetrazolo[1,5-a]quinoline-based tetrasubstituted imidazole derivatives have been synthesized through a one-pot MCR approach, demonstrating the versatility and efficiency of these synthesis methods in producing quinoline derivatives with potential antimicrobial and antituberculosis activities (Mungra et al., 2012).

Molecular Structure Analysis

Quinoline derivatives exhibit diverse molecular structures, with variations in substituents leading to different chemical and biological properties. The molecular structure of quinoline derivatives, including their geometrical and linkage isomers, has been extensively studied using X-ray analysis and spectroscopic methods. These studies provide insights into the coordination modes and structural configurations that influence the compound's reactivity and interaction with other molecules (Asami Mori et al., 2014).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, leading to a wide range of products with diverse properties. For instance, the Passerini three-component reaction has been employed to synthesize novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, demonstrating the reactivity of quinoline derivatives in multi-component synthesis reactions (Taran et al., 2014).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including analytical methods and material science applications. The solvatochromic behavior of quinoline derivatives, for instance, has been studied to understand the effect of solvent polarity on their spectroscopic properties (Asami Mori et al., 2014).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as reactivity, stability, and redox potential, are crucial for their application in chemical synthesis and pharmacology. Studies on the electrochemical and spectroscopic characterization of quinolinecarbaldehydes and their Schiff base derivatives provide valuable information on their redox behavior and interaction with light, which are essential for understanding their chemical behavior and potential applications (Wantulok et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

The chemistry of quinoline derivatives, including 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde, has been extensively studied for their synthetic and biological significance. These compounds are known for their diverse biological activities and have been utilized in the synthesis of various heterocyclic systems. For example, recent advances in the chemistry of quinoline derivatives have been highlighted, covering their synthesis, biological evaluation, and applications in constructing fused or binary heterocyclic systems (Hamama et al., 2018). Such research underscores the importance of these compounds in medicinal chemistry and drug development.

Corrosion Inhibition

Quinoline derivatives have also been evaluated for their corrosion inhibition properties. A study demonstrated the effectiveness of quinoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, highlighting their potential industrial applications. The adsorption of these compounds on the metal surface follows the Langmuir adsorption model, suggesting their utility in protecting metals against dissolution and corrosion (Lgaz et al., 2017).

Antimicrobial and Antituberculosis Agents

Furthermore, quinoline-based compounds have been synthesized and evaluated for their antimicrobial and antituberculosis activities. One study synthesized tetrazolo[1,5-a]-quinoline-based tetrasubstituted imidazoles, demonstrating their promising antimicrobial and antituberculosis properties, which warrants further investigation (Mungra et al., 2012). This indicates the potential of such compounds in addressing antibiotic resistance and infectious diseases.

Catalytic Reactions and Synthetic Applications

The versatility of quinoline derivatives extends to their use in catalytic reactions and the synthesis of complex organic molecules. For instance, catalytic isocyanide-based cycloaddition has been developed for the synthesis of 1H-cyclopenta[b]quinolin-1-one derivatives, showcasing an efficient strategy for constructing novel heterocyclic compounds (Motaghi et al., 2019). These methodologies offer new avenues for the development of pharmaceuticals and materials science.

Safety And Hazards

Eigenschaften

IUPAC Name |

1-propan-2-yl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10(2)14-7-3-4-12-8-11(9-15)5-6-13(12)14/h5-6,8-10H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIVOFOKXXHVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390143 | |

| Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |

CAS RN |

179406-88-3 | |

| Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)

![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)

![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)